2-Isopropyl-N,2,3-trimethylbutanamide

Description

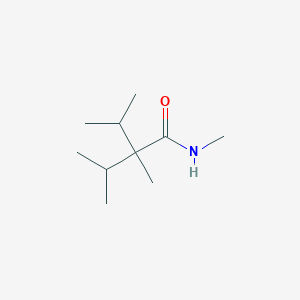

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,2,3-trimethyl-2-propan-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-7(2)10(5,8(3)4)9(12)11-6/h7-8H,1-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAXQWRDVUOOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(C)C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199124 | |

| Record name | Trimethyl isopropyl butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystalline solid; Cool minty aroma | |

| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Isopropyl-N,2,3-trimethylbutyramide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and fats; Soluble in diethyl ether, and hydrocarbons, Soluble (in ethanol) | |

| Record name | 2-Isopropyl-N,2,3-trimethylbutyramide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51115-67-4 | |

| Record name | N,2,3-Trimethyl-2-isopropylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51115-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl isopropyl butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N,2,3-trimethyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl isopropyl butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-N,2,3-trimethylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIISOPROPYL PROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QOP5A9489 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 64 °C | |

| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

WS-23 cooling agent chemical properties

An In-depth Technical Guide to the Chemical Properties of the Cooling Agent WS-23

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic cooling agent WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide). It is designed to serve as a critical resource for researchers, formulation scientists, and professionals in drug development. This document delves into the fundamental physicochemical properties, mechanism of action, synthesis, and sensory evaluation of WS-23. By integrating data from scientific literature and established experimental protocols, this guide aims to provide the foundational knowledge necessary for the innovative and effective application of this widely utilized cooling agent.

Introduction: The Evolution of Cooling Agents

The pursuit of novel sensory experiences in consumer products has propelled the development of a diverse array of cooling agents. While menthol, a naturally occurring compound, has been a long-standing staple, its characteristic minty aroma and potential for irritation have fueled the search for synthetic alternatives. The "WS" series of cooling agents, developed by Wilkinson Sword, represents a significant leap forward in this field. Among them, WS-23 has gained prominence for its clean, rapid, and primarily front-of-mouth cooling sensation, devoid of a significant odor or aftertaste.[1] This guide offers a detailed exploration of the chemical properties that define the unique sensory signature of WS-23.

Core Chemical & Physical Properties

A thorough understanding of the fundamental chemical and physical characteristics of WS-23 is essential for its successful incorporation into various formulations. These properties govern its solubility, stability, and ultimately, its performance as a cooling agent.

| Property | Value | Source(s) |

| IUPAC Name | N,2,3-Trimethyl-2-isopropylbutanamide | [2][3] |

| Synonyms | 2-Isopropyl-N,2,3-trimethylbutyramide, WS 23 | [4][5] |

| CAS Number | 51115-67-4 | [3][6] |

| Chemical Formula | C10H21NO | [2] |

| Molecular Weight | 171.28 g/mol | [3] |

| Appearance | White crystalline powder | [1][2][3] |

| Odor | Odorless to a faint, mint-like aroma | [1][2][7] |

| Melting Point | 60-64 °C | [3][6][7] |

| Boiling Point | ~233-234 °C | [4][6] |

| Solubility | Soluble in ethanol, propylene glycol, and oils; slightly soluble in water. | [1][2][3][7] |

| Purity | ≥99% | [3][7] |

| Heat Stability | Stable at temperatures up to 200°C.[3][7] |

Table 1: Physicochemical Properties of WS-23

Mechanism of Action: The TRPM8 Connection

The cooling sensation imparted by WS-23 is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[8][9][10] TRPM8 is a non-selective cation channel expressed in sensory neurons and is activated by cold temperatures (generally below 28°C) and chemical agonists.[8][10]

Upon binding to the TRPM8 receptor, WS-23 induces a conformational change in the channel, leading to its opening. This allows for an influx of cations, predominantly Ca2+ and Na+, into the neuron. The resulting depolarization generates an action potential that travels to the brain, where it is perceived as a cooling sensation.

Figure 1: Signaling pathway of WS-23-induced cooling sensation via TRPM8 activation.

Synthesis of N,2,3-Trimethyl-2-isopropylbutanamide (WS-23)

The synthesis of WS-23 is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield. A generalized synthetic route is outlined below.

Sources

- 1. Chemical Structure and Physical Properties of WS-23 Factory Sell Top Quality [biolyphar.com]

- 2. sxrebecca.com [sxrebecca.com]

- 3. Cooling agent WS-23 [titanos.com]

- 4. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]

- 5. Shop N 2 3-TRIMETHYL-2-ISOPROPYLBUTANAMIDE (WS-23) Online | SARA Research & Development Centre [sararesearch.com]

- 6. WS-23, 51115-67-4 [thegoodscentscompany.com]

- 7. redox.com [redox.com]

- 8. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rebeccabio.com [rebeccabio.com]

- 10. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of N,2,3-trimethyl-2-isopropylbutanamide

An In-Depth Technical Guide to the (WS-23)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,2,3-trimethyl-2-isopropylbutanamide, widely recognized in the industry as WS-23, is a synthetic cooling agent that has garnered significant attention for its ability to impart a clean, potent, and long-lasting cooling sensation without the characteristic minty aroma and taste of traditional agents like menthol.[1][2] This attribute has made it an invaluable ingredient in a diverse range of products, including foods, beverages, oral care products, cosmetics, and pharmaceuticals.[3][4][5] This technical guide provides a comprehensive overview of the scientifically established and industrially relevant synthetic routes for the production of N,2,3-trimethyl-2-isopropylbutanamide, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Introduction: The Rise of a Novel Cooling Agent

The demand for sensory innovation in consumer products has driven the development of novel compounds that can elicit specific physiological responses. N,2,3-trimethyl-2-isopropylbutanamide (WS-23) has emerged as a frontrunner in the field of cooling agents due to its unique sensory profile.[2] Unlike menthol, WS-23 provides a cooling effect that is often described as smoother and more focused on the front of the mouth and palate, with a rapid onset and sustained duration.[1][6] Chemically, it is a fatty amide, appearing as a white crystalline solid with a melting point in the range of 60-64 °C.[7] Its low volatility and high thermal stability further enhance its utility in a wide array of manufacturing processes.[7] This guide will delve into the primary synthetic methodologies for this commercially significant molecule.

Primary Synthetic Pathways

The synthesis of N,2,3-trimethyl-2-isopropylbutanamide predominantly originates from a key nitrile intermediate, 2-isopropyl-2,3-dimethylbutyronitrile. From this intermediate, two major synthetic routes are commonly employed: direct amidation via the Ritter reaction and a two-step process involving the formation of a carboxylic acid or ester intermediate.

Synthesis of the Key Intermediate: 2-isopropyl-2,3-dimethylbutyronitrile

The common precursor for most WS-23 syntheses is 2-isopropyl-2,3-dimethylbutyronitrile. A plausible method for its synthesis involves the alkylation of a simpler nitrile. For instance, propionitrile can be alkylated with 2-bromopropane to yield the desired intermediate.[5][6]

Synthetic Route I: The Ritter Reaction

The Ritter reaction is a powerful method for the synthesis of N-alkyl amides from nitriles and a source of carbocation, such as an alcohol in the presence of a strong acid.[3][8] This one-pot reaction is an efficient pathway to N,2,3-trimethyl-2-isopropylbutanamide.

Mechanism of the Ritter Reaction

The reaction is typically initiated by the protonation of the alcohol (e.g., methanol) by a strong acid (e.g., sulfuric acid), followed by the elimination of water to form a carbocation. The nitrile's nitrogen atom then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This intermediate is subsequently attacked by water, and after tautomerization and deprotonation, the N-substituted amide is formed.

Experimental Protocol: Ritter Reaction

Materials:

-

2-isopropyl-2,3-dimethylbutyronitrile

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel equipped with a stirrer and under a controlled temperature (typically cooled in an ice bath), slowly add concentrated sulfuric acid to methanol.

-

To this acidic solution, add 2-isopropyl-2,3-dimethylbutyronitrile dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 4-10 hours) to ensure the completion of the reaction.[9]

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and wash with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude N,2,3-trimethyl-2-isopropylbutanamide can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture) to yield a white crystalline solid.

Synthetic Route II: Two-Step Synthesis via Carboxylic Acid/Ester Intermediate

An alternative and widely documented approach involves a two-step process. The first step is the conversion of the nitrile intermediate to either a carboxylic acid or an ester, which is then followed by amidation.

Step 1: Formation of the Intermediate

Option A: Hydrolysis to 2,3-dimethyl-2-isopropylbutanoic acid

The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2,3-dimethyl-2-isopropylbutanoic acid.[10] This carboxylic acid is a useful synthetic intermediate in its own right.[11]

Option B: Conversion to Methyl 2,3-dimethyl-2-isopropylbutanoate

As detailed in patent literature, the nitrile can be reacted with an alcohol (e.g., methanol) in the presence of an acid gas (like hydrogen chloride or hydrogen bromide) to form the corresponding ester, methyl 2,3-dimethyl-2-isopropylbutanoate.[9]

Step 2: Amidation

From Carboxylic Acid: The synthesized 2,3-dimethyl-2-isopropylbutanoic acid can be converted to the final amide product through several standard methods. A common approach is to first convert the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with methylamine. Alternatively, direct amidation can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC), which facilitate the reaction between the carboxylic acid and methylamine by activating the carboxyl group.[12][13]

From Ester: The methyl 2,3-dimethyl-2-isopropylbutanoate intermediate can be reacted with methylamine in the presence of a basic catalyst (e.g., sodium methoxide) to yield N,2,3-trimethyl-2-isopropylbutanamide.[9][10] This amidation of an ester is a well-established transformation in organic synthesis.

Experimental Protocol: Amidation of Methyl 2,3-dimethyl-2-isopropylbutanoate

Materials:

-

Methyl 2,3-dimethyl-2-isopropylbutanoate

-

Methylamine (e.g., as a solution in methanol)

-

Sodium Methoxide (catalyst)

-

Organic solvent (e.g., petroleum ether)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a pressure-resistant reaction vessel, combine methyl 2,3-dimethyl-2-isopropylbutanoate, a solution of methylamine in methanol, and a catalytic amount of sodium methoxide.[10]

-

Seal the vessel and heat the mixture under reflux with stirring for approximately 8 hours.[10]

-

After the reaction is complete, cool the mixture and recover the excess methylamine and methanol, for instance, by distillation.

-

Add an organic solvent like petroleum ether to the residue.

-

Neutralize the mixture with a dilute solution of hydrochloric acid.

-

Wash the organic layer with water twice.

-

Separate the organic layer and cool it to a low temperature (e.g., -5 °C) to induce crystallization of the product.[10]

-

Collect the crystalline product by filtration and dry it to obtain pure N,2,3-trimethyl-2-isopropylbutanamide.

Data Summary

| Property | Value | Source(s) |

| Chemical Name | N,2,3-trimethyl-2-isopropylbutanamide | [4] |

| Common Name | WS-23 | [4] |

| CAS Number | 51115-67-4 | [3] |

| Molecular Formula | C₁₀H₂₁NO | [4] |

| Molecular Weight | 171.28 g/mol | [4] |

| Appearance | White crystalline solid | [3][7] |

| Melting Point | 60-64 °C | [7] |

| Boiling Point | 83-85 °C @ 0.35 mmHg | [4] |

| Solubility | Slightly soluble in water; soluble in alcohols and propylene glycol | [4] |

Visualizing the Synthesis

Overall Synthetic Workflow

Caption: Synthetic pathways to N,2,3-trimethyl-2-isopropylbutanamide (WS-23).

Conclusion

The synthesis of N,2,3-trimethyl-2-isopropylbutanamide (WS-23) is a well-established process in industrial organic chemistry, with multiple viable routes available. The choice between the direct Ritter reaction and the two-step process via a carboxylic acid or ester intermediate will depend on factors such as available starting materials, desired purity, scalability, and economic considerations. Both pathways rely on fundamental organic transformations and can be optimized to achieve high yields of this commercially important cooling agent. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of sensory ingredients.

References

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

- Li, Y., et al. (2019). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.

- JoVE. (2023). Preparation of Amides.

- Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids.

- Green Spring. (2024). The advantages and applications of the cooling agent WS-23.

- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.

- LookChem. (n.d.). Cas 51115-67-4,N,2,3-Trimethyl-2-isopropylbutamide.

- Google Patents. (n.d.). CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.

- TradeIndia. (n.d.). Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23.

- Sinofi Ingredients. (n.d.). Buy Bulk – Cooling Agent WS-23 | Manufacturer-Supplier.

- Google Patents. (n.d.). CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.

- UL Prospector. (n.d.). WS-23 2-Iso Propyl-N,2,3-Trimethylbutanamide by Vigon - Personal Care & Cosmetics.

- The Good Scents Company. (n.d.). WS-23 2-isopropyl-N,2,3-trimethylbutyramide.

- ResearchGate. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes.

- LookChem. (n.d.). 2,3-dimethyl-2-propan-2-yl-butanoic acid.

Sources

- 1. Buy Bulk – Cooling Agent WS-23 | Manufacturer-Supplier [sinofoodsupply.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]

- 6. greenspringshop.com [greenspringshop.com]

- 7. chemimpex.com [chemimpex.com]

- 8. lookchem.com [lookchem.com]

- 9. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]

- 10. CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]

- 11. lookchem.com [lookchem.com]

- 12. Video: Preparation of Amides [jove.com]

- 13. jackwestin.com [jackwestin.com]

2-Isopropyl-N,2,3-trimethylbutanamide TRPM8 receptor interaction

An In-Depth Technical Guide to the Interaction of 2-Isopropyl-N,2,3-trimethylbutanamide with the TRPM8 Receptor

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary molecular sensor for cold temperatures in the mammalian nervous system.[1] Its activation by both thermal and chemical stimuli has made it a significant target for therapeutic intervention and a key component in various consumer products. This technical guide provides a comprehensive examination of the interaction between TRPM8 and this compound, a synthetic cooling agent commonly known as WS-23. We will delve into the molecular structure and function of the TRPM8 receptor, the chemical properties of WS-23, the specific mechanisms governing their interaction, and the established methodologies for studying these phenomena. This document is intended to serve as a foundational resource for researchers engaged in sensory biology, pain modulation, and the development of novel TRPM8-targeted compounds.

The TRPM8 Receptor: A Molecular Gateway for Cold Sensation

Introduction to the TRP Superfamily

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial mediators of sensory perception, converting thermal, mechanical, and chemical stimuli into electrical signals.[2] Within this family, thermosensitive TRP channels are responsible for the entire spectrum of temperature sensation, from warmth to noxious heat and from pleasant coolness to painful cold.[3] TRPM8, a member of the melastatin subfamily, was identified as the first and principal ion channel activated by cool temperatures (<28°C) and cooling compounds like menthol.[2][4]

Structure of the TRPM8 Channel

The TRPM8 channel is a homotetramer, comprised of four identical protein subunits that assemble to form a central ion-conducting pore.[5][6] Each subunit contains six transmembrane helices (S1-S6).[4]

-

Voltage-Sensor-Like Domain (VSLD): The first four helices (S1-S4) form the VSLD, which is sensitive to changes in membrane voltage.[4] Crucially, this domain also houses the binding sites for chemical agonists like menthol and other cooling compounds.[4][7]

-

Pore Domain: The S5 and S6 helices, along with a connecting pore loop, constitute the channel's pore.[5] This region is responsible for the channel's non-selective permeability to cations, with a relatively high preference for Ca²⁺.[2]

Cryo-electron microscopy (cryo-EM) has provided high-resolution structures of TRPM8, revealing a sophisticated three-layered architecture and confirming a domain-swapped arrangement where the VSLD of one subunit interacts with the pore domain of an adjacent subunit.[4][8]

Function and Activation

TRPM8 functions as a polymodal sensor, activated by a range of stimuli including cold temperatures, membrane depolarization, and chemical agonists.[9][10] Upon activation, the channel opens, allowing an influx of Na⁺ and Ca²⁺ ions into the cell.[11] This influx leads to the depolarization of the sensory neuron's membrane, triggering the generation of an action potential.[11] The signal is then relayed from these primary afferent C- and A-delta fibers to the central nervous system, where it is interpreted as the sensation of cold.[5]

The activation of TRPM8 is also regulated by intracellular factors, most notably the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).[7][12] PIP₂ is essential for channel function, and its depletion can lead to channel desensitization, a process where the channel's activity decreases despite the continued presence of a stimulus.[2][10]

This compound (WS-23): A Synthetic Agonist

WS-23, chemically known as this compound, is a synthetic cooling agent that is structurally distinct from menthol.[13][14] It is widely used in foods, beverages, cosmetics, and oral care products for its ability to impart a strong, clean cooling sensation with little to no odor or off-taste.[15]

Chemical and Physical Properties

WS-23 is a white crystalline solid with a faint mint-like smell.[13]

| Property | Value | Source(s) |

| CAS Number | 51115-67-4 | [13] |

| Molecular Formula | C₁₀H₂₁NO | [13][16] |

| Molecular Weight | 171.28 g/mol | [13][16] |

| Melting Point | 60-63 °C | [13] |

| Boiling Point | 233 °C | [13] |

| Solubility | Insoluble in water; soluble in alcohol and oils |

Pharmacological Profile

WS-23 is a potent and selective agonist of the TRPM8 receptor.[2][17] Its primary pharmacological effect is the induction of a cooling sensation through the activation of TRPM8-expressing sensory neurons.[2] Unlike the super-cooling agonist icilin, the activation of TRPM8 by WS-23 appears to be independent of intracellular calcium concentration, a characteristic it shares with menthol.[14]

The Core Interaction: WS-23 and the TRPM8 Receptor

The interaction between WS-23 and TRPM8 is a classic example of ligand-gated ion channel activation. The binding of WS-23 to a specific site on the receptor induces a conformational change that opens the ion pore.

Mechanism and Binding Site

Structural and mutagenesis studies have located the binding pocket for cooling agonists within a cavity formed by the VSLD (S1-S4) and the TRP domain.[8][18] While the precise residues that make contact with WS-23 have not been as extensively mapped as those for menthol, it is understood to act at this same general site. The activation by WS-23, like menthol, is pH-independent, which contrasts sharply with icilin, whose activation is strongly inhibited by acidic conditions.[14][19] This suggests that WS-23 and menthol share a more similar activation mechanism compared to icilin.[19]

Comparative Potency

The potency of TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximal response. This value can vary depending on the cellular expression system used for the assay.

| Agonist | Expression System | EC₅₀ Value | Source(s) |

| WS-23 | HEK-293 Cells | 44 µM | [17] |

| WS-23 | Xenopus Oocytes | 1500 µM | [17] |

| Menthol | CHO Cells | 101 µM | [20] |

| Icilin | CHO Cells | 125 nM | [20] |

Note: Direct comparison of EC₅₀ values across different studies and cell lines should be done with caution due to variations in experimental conditions.

Methodologies for Studying the WS-23/TRPM8 Interaction

Investigating the effects of compounds like WS-23 on TRPM8 requires robust and validated experimental systems. The two most common and powerful techniques are calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assays

This high-throughput technique provides an indirect but reliable measure of channel activation by monitoring the influx of Ca²⁺.

-

Causality and Principle: TRPM8 is a Ca²⁺-permeable channel.[21] When activated by an agonist like WS-23, the resulting influx of extracellular Ca²⁺ leads to a rapid increase in the intracellular free calcium concentration ([Ca²⁺]i).[20] This change can be visualized and quantified using calcium-sensitive fluorescent dyes, such as Fura-2, which change their fluorescent properties upon binding to Ca²⁺.[20][22] This method is ideal for screening compounds and determining dose-response curves to calculate EC₅₀ values.

-

Detailed Experimental Protocol (HEK-293 Cells):

-

Cell Culture & Transfection: Culture Human Embryonic Kidney (HEK-293) cells in an appropriate medium. Stably or transiently transfect the cells with a plasmid encoding the human TRPM8 channel. Plate the cells onto black, clear-bottom 96-well plates suitable for fluorescence measurements.[20][23]

-

Dye Loading: The day after plating, remove the culture medium and load the cells with a Ca²⁺ indicator dye (e.g., 2 µM Fura-2 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution) for 45-60 minutes at 37°C.[20]

-

Washing: Gently wash the cells with the buffer to remove excess extracellular dye.

-

Baseline Measurement: Place the plate into a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[20] Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.

-

Compound Addition: Using the instrument's integrated liquid handler, add varying concentrations of WS-23 (prepared in the same buffer) to the wells.

-

Data Acquisition: Immediately following compound addition, continuously record the fluorescence signal for 5-10 minutes. The increase in fluorescence intensity (or ratio of intensities for ratiometric dyes like Fura-2) corresponds to the increase in [Ca²⁺]i.

-

Data Analysis: For each concentration, calculate the peak response over baseline. Plot the response as a function of the WS-23 concentration and fit the data to a Hill equation to determine the EC₅₀.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is the gold standard for studying ion channel function, as it provides a direct measurement of the ionic currents flowing through the channel.

-

Causality and Principle: The patch-clamp technique allows for the precise control of the cell's membrane potential while measuring the minute currents (in the picoampere to nanoampere range) that result from ion channel opening.[3] In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured, providing electrical access to the entire cell. This allows for the characterization of the channel's biophysical properties, such as its current-voltage relationship, activation and deactivation kinetics, and single-channel conductance.[2][24]

-

Detailed Experimental Protocol:

-

Cell Preparation: Plate TRPM8-expressing cells on glass coverslips at a low density to allow for the isolation of single cells.

-

Solution Preparation: Prepare an extracellular (bath) solution containing physiological ion concentrations and an intracellular (pipette) solution that mimics the cell's cytosol.

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Under a microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Voltage Clamp and Recording: Using a patch-clamp amplifier, hold the cell's membrane potential at a set value (e.g., -60 mV).[25] Apply voltage steps or ramps to study the voltage-dependence of the channel.

-

Agonist Application: Perfuse the extracellular solution containing a known concentration of WS-23 over the cell. The activation of TRPM8 will result in an inward current at negative holding potentials.

-

Data Analysis: Analyze the recorded currents to determine amplitude, kinetics, and the current-voltage (I-V) relationship. This provides direct evidence of channel activation and detailed information about its gating properties.

-

Therapeutic and Commercial Applications

The modulation of TRPM8 by agonists like WS-23 has significant therapeutic and commercial potential.

-

Therapeutic Potential: The activation of TRPM8 can produce analgesic effects by desensitizing pain-sensing neurons.[26][27] This has led to the investigation of TRPM8 agonists for managing chronic neuropathic and inflammatory pain, migraine, and chronic cough.[26][28]

-

Commercial Uses: As a potent cooling agent, WS-23 is a key ingredient in a vast array of consumer products, including chewing gum, candy, beverages, toothpaste, and topical skin products, where it provides a refreshing sensation without the characteristic aroma of menthol.[13][15]

Conclusion and Future Directions

This compound (WS-23) is a powerful tool for both basic research and commercial applications. Its specific and potent activation of the TRPM8 receptor allows for the targeted stimulation of the cold-sensing pathway. This technical guide has outlined the fundamental structural and functional characteristics of the TRPM8 channel and detailed the primary methodologies used to investigate its interaction with WS-23.

Future research will likely focus on leveraging the detailed structural information from cryo-EM to rationally design novel TRPM8 modulators with enhanced selectivity and specific properties (e.g., agonists vs. antagonists) for targeted therapeutic applications, such as treating cold allodynia or visceral pain.[9][29] A deeper understanding of the precise molecular interactions within the agonist binding pocket will be paramount to advancing this field.

References

- Bharate, S. S., & Bharate, S. B. (2012). Modulation of thermoreceptor TRPM8 by cooling compounds. ACS Chemical Neuroscience, 3(4), 248–267. [Link]

- Bharate, S. S., & Bharate, S. B. (2012). Modulation of thermoreceptor TRPM8 by cooling compounds. PubMed Central. [Link]

- Wikipedia. (n.d.). TRPM8.

- Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. Science, 378(6616). [Link]

- Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. PubMed. [Link]

- Patsnap Synapse. (2025).

- Perraud, S., et al. (2013). TRPM8 ion channel ligands for new therapeutic applications and as probes to study menthol pharmacology. PubMed. [Link]

- Patsnap Synapse. (2025). What TRPM8 agonists are in clinical trials currently?[Link]

- Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. The Journal of Neuroscience, 24(23), 5364–5369. [Link]

- Anonymous. (2024). What are TRPM8 agonists and how do they work?[Link]

- Rygg, A. (n.d.). Chilling Sensations: The Role of TRPM8 in Cold Perception and Beyond. Rygg. [Link]

- McKemy, D. D. (2005). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf. [Link]

- Brauchi, S., Orio, P., & Latorre, R. (2004). Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. PNAS, 101(43), 15494–15499. [Link]

- González-Muñiz, R., et al. (2021).

- Aikkal, R. (2025). TRPM8: Structure, Function, and Therapeutic Potential.

- Yin, Y., et al. (2017). Structure of the cold- and menthol-sensing ion channel TRPM8. PubMed Central. [Link]

- ResearchGate. (2025).

- González-Muñiz, R., et al. (2021).

- Vyklicky, L., et al. (2011). Regulation of TRPM8 channel activity. PubMed Central. [Link]

- Xi'an Xszo Chem Co., Ltd. (2024). 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics. [Link]

- La, J. H., et al. (2017). Cutaneous TRPM8-expressing sensory afferents are a small population of neurons with unique firing properties. PubMed Central. [Link]

- Bharate, S. S., & Bharate, S. B. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PubMed Central. [Link]

- Behrendt, H.-J., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R)

- The Physiological Society. (n.d.).

- Palkar, R. (2020). The cool things to know about TRPM8! Taylor & Francis Online. [Link]

- Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. PubMed Central. [Link]

- Matta, J. A., & Ahern, G. P. (2007). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. Journal of Physiology. [Link]

- González-Muñiz, R., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation.

- ResearchGate. (n.d.).

- LookChem. (n.d.). This compound.

- ResearchGate. (n.d.). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. [Link]

- Madrid, R., & Pertusa, M. (2023).

- González-Muñiz, R., et al. (2021). Mutations of TRPM8 channels: Unraveling the molecular basis of activation by cold and ligands. PubMed Central. [Link]

- ResearchGate. (n.d.). Selected calcium-imaging traces (functional fingerprints) of individual...[Link]

- TradeIndia. (n.d.). Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23.

- Zhang, L., & Barritt, G. J. (2004).

- ResearchGate. (n.d.). Suggested Ca²⁺ signal transduction model accounting for how TRPM8...[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structure of the cold- and menthol-sensing ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPM8 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2 (Journal Article) | OSTI.GOV [osti.gov]

- 8. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. rygg.au [rygg.au]

- 12. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]

- 16. chemscene.com [chemscene.com]

- 17. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Molecular determinants of TRPM8 function: key clues for a cool modulation [frontiersin.org]

- 19. jneurosci.org [jneurosci.org]

- 20. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. physoc.org [physoc.org]

- 25. researchgate.net [researchgate.net]

- 26. What are the therapeutic applications for TRPM8 agonists? [synapse.patsnap.com]

- 27. What are TRPM8 agonists and how do they work? [synapse.patsnap.com]

- 28. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]

- 29. TRPM8 ion channel ligands for new therapeutic applications and as probes to study menthol pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond the Minty Bite of Menthol

An In-depth Technical Guide to the Synthetic Cooling Agent WS-23

For centuries, the sensation of "cool" in consumer products was almost exclusively the domain of menthol, a natural compound derived from mint plants.[1][2] While highly effective, menthol's utility is intrinsically linked to its strong minty aroma and flavor profile, which can be undesirable or overpowering in many formulations.[3] Furthermore, at higher concentrations, menthol can cause irritation, bitterness, and a burning sensation.[3][4] This created a clear need in the flavor and fragrance industry for novel compounds that could deliver a purely physiological cooling effect without these associated sensory drawbacks.

This demand spurred a significant wave of research, most notably in the 1970s at Wilkinson Sword Ltd., a company then seeking to improve its shaving and toiletry products.[4][5] This research program led to the development of a series of synthetic cooling agents, designated by the initials "WS". Among these, WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) has emerged as a cornerstone of modern cooling technology, offering a clean, prolonged cooling sensation with remarkable versatility.[5][6][7] This guide provides a comprehensive technical overview of WS-23, from its discovery and history to its mechanism of action, applications, and safety profile.

Part 1: The Genesis of Synthetic Coolants: The Wilkinson Sword Legacy

The story of WS-23 begins in the early 1970s within the research and development laboratories of Wilkinson Sword.[4][5] The primary objective was to create cooling agents that were less volatile and lacked the characteristic odor of menthol, thereby reducing the eye and mucous membrane irritation associated with menthol-containing after-shave lotions and shaving creams.[4][7]

Led by researchers Hugh Watson and David Rowsell, the team employed a structure-activity relationship (SAR) approach, a methodology that was gaining prominence in drug design.[4] This involved synthesizing and evaluating approximately 1200 compounds to understand the relationship between their chemical structures and their cooling activity.[5] The initial focus was on derivatives of p-menthane, the carbon skeleton of menthol, which led to the successful commercialization of compounds like WS-3.[4]

However, the team also explored acyclic (non-ring) structures. By analyzing the essential structural elements of menthol, they hypothesized that acyclic carboxamides could also interact with the body's "cold receptors."[4] This line of inquiry proved fruitful, leading to the discovery of WS-23, an acyclic carboxamide that demonstrated potent cooling properties.[4][8] The first patents for these acyclic carboxamides were filed by Wilkinson Sword in the mid-1970s, marking a significant milestone in sensory science.[8][9]

Part 2: Chemical Profile and Synthesis

WS-23 is a white crystalline solid at room temperature, characterized by its chemical and physical properties that make it highly effective and versatile in various applications.[10][11]

Chemical Identity:

-

IUPAC Name: N,2,3-trimethyl-2-isopropylbutanamide[12]

-

CAS Number: 51115-67-4[13]

-

Molar Mass: 171.28 g/mol [15]

Physical Properties:

-

Melting Point: 62-64 °C[15]

-

Solubility: Sparingly soluble in water, but readily soluble in alcohols (like ethanol) and fats/oils. It is often pre-dissolved in solvents like propylene glycol to facilitate its incorporation into water-based formulations.[6][14]

-

Thermal Stability: Highly stable at high temperatures (up to 200°C) without degradation or loss of cooling effect.[3][15]

General Synthesis Pathway

The synthesis of WS-23 can be achieved through several methods, with many commercial processes being proprietary. A common approach involves a Ritter-type reaction.[17][18] This chemical reaction transforms a nitrile into an N-alkyl amide using a strong acid and an alkylating agent. One patented method describes the synthesis starting from 2,2-isopropylpropionitrile, which undergoes reaction with an alcohol (like methanol) and an acid gas to form an ester intermediate. This intermediate is then reacted with an amine (methylamine) in the presence of a basic catalyst to yield the final WS-23 product.[19] Another described method involves the alkylation of propionitrile with 2-bromopropane to generate an intermediate, which is then amidated with methanol in the presence of concentrated sulfuric acid.[11]

Part 3: Mechanism of Action: The TRPM8 Receptor

The cooling sensation produced by WS-23 and other agents like menthol is not due to an actual change in temperature. Instead, it is a physiological illusion triggered by the activation of a specific sensory receptor. This receptor is the Transient Receptor Potential Melastatin 8 (TRPM8) , a non-selective cation channel.[6][20][21]

TRPM8 is primarily expressed in a subset of sensory neurons and is naturally activated by cold temperatures (generally below ~26°C).[21] When activated, the TRPM8 channel opens, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron.[20] This influx depolarizes the cell, generating an action potential that travels to the brain, which interprets this signal as a sensation of cold.

WS-23 functions as a potent agonist of the TRPM8 channel.[6][12][20] It binds to the channel, causing it to open in the same way that cold temperatures do.[6] This chemical activation tricks the brain into perceiving a cooling effect, providing the characteristic sensation of freshness and cold without any thermal change.[6] The interaction is a key example of chemesthesis, where chemical compounds activate receptors associated with other physical sensations.

Part 4: Sensory Profile and Comparative Analysis

The primary advantage of WS-23 lies in its unique sensory profile, which distinguishes it from menthol and even other synthetic coolants.

-

Flavor Neutrality: Its most significant attribute is the lack of any discernible taste or smell.[2][14] This allows it to be incorporated into a wide variety of flavor systems—from fruit to savory—without interference.[3]

-

Cooling Character: The cooling sensation is described as clean, smooth, and well-rounded.[3][6] It provides an initial, impactful cooling that is less sharp than menthol and is generally free of the harsh, burning, or numbing side effects that can occur with other agents.[3][14]

-

Location and Duration: Sensory evaluations indicate that the cooling effect of WS-23 is primarily felt on the front and roof of the mouth and the back of the tongue.[2][14] The sensation is long-lasting, typically persisting for 15-30 minutes.[10][15]

Comparative Data of Common Cooling Agents

| Feature | WS-23 | Menthol | WS-3 | WS-5 |

| Chemical Type | Acyclic Carboxamide | Terpenoid Alcohol | p-Menthane Carboxamide | p-Menthane Carboxamide Ester |

| Flavor/Odor Profile | Neutral; no flavor or odor[2] | Strong, characteristic minty flavor and aroma[1] | Slight minty note, less than menthol | Very faint, almost neutral |

| Cooling Sensation | Smooth, clean, impactful cooling[6] | Sharp, "airy," vaporous cooling[8] | Strong, initial cooling | Strongest initial cooling, long duration |

| Sensation Location | Front of mouth, roof of mouth, back of tongue[2][14] | Nasal passages, throat, whole mouth | Front of mouth, throat | Back of mouth, throat |

| Off-Notes | None | Bitterness, irritation, burning at high concentrations[3][14] | Potential for slight bitterness | Can have a delayed onset |

| Relative Strength | Strong (approx. 0.75x menthol)[14] | Standard (1x) | Stronger than menthol (approx. 1.5x) | Strongest (approx. 2.5x menthol) |

Experimental Protocol: Sensory Evaluation of Cooling Intensity

This protocol outlines a standardized method for assessing the cooling intensity of WS-23 in a liquid medium using a trained sensory panel.

1. Objective: To quantify the cooling intensity and duration of a 0.5% WS-23 solution in propylene glycol and water over a 20-minute period.

2. Materials & Equipment:

-

WS-23 powder (≥99% purity)

-

Propylene Glycol (PG), food grade

-

Deionized water

-

Control solution (PG and water vehicle only)

-

Sample cups, coded with random 3-digit numbers

-

Digital scale (0.001g accuracy)

-

Graduated cylinders and beakers

-

Stopwatches for each panelist

-

Unsalted crackers and room temperature water (for palate cleansing)

-

Computerized data collection system with a time-intensity scale (e.g., a 15-point line scale from "No Sensation" to "Extremely Strong Cooling")

3. Panelist Selection & Training:

-

Select 10-12 panelists screened for good health and no oral sensitivities.

-

Conduct training sessions where panelists familiarize themselves with different cooling agents (menthol, WS-3, WS-23) at various concentrations to anchor their perception of the intensity scale.

4. Sample Preparation:

-

Prepare a 10% stock solution of WS-23 in Propylene Glycol by slowly adding WS-23 to PG while stirring until fully dissolved.

-

Prepare the final test sample by diluting the stock solution with deionized water to achieve a final concentration of 0.5% WS-23. Ensure the final PG concentration is consistent across all samples, including the control.

-

Prepare a control sample containing the same concentration of PG in water without WS-23.

-

Portion 10 mL of the test solution and control solution into coded cups.

5. Evaluation Procedure:

-

Panelists cleanse their palate with water and an unsalted cracker.

-

Instruct panelists to take the entire 10 mL sample into their mouth, swish for 30 seconds, and then expectorate.

-

Immediately upon expectorating, panelists start their stopwatch and begin rating the perceived cooling intensity on the time-intensity scale.

-

Ratings are recorded every 30 seconds for the first 5 minutes, then every minute for the next 15 minutes (total evaluation time: 20 minutes).

-

A mandatory 15-minute break is enforced between samples, during which panelists must cleanse their palates thoroughly.

-

The presentation order of the control and test samples is randomized for each panelist to avoid order effects.

6. Data Analysis:

-

For each panelist and sample, plot cooling intensity versus time.

-

Calculate the average intensity at each time point across all panelists.

-

Determine key parameters from the time-intensity curve:

-

I-max: The maximum perceived intensity.

-

T-max: The time at which I-max occurs.

-

Duration: The total time until the cooling sensation returns to baseline.

-

-

Use statistical analysis (e.g., ANOVA) to determine if there is a significant difference in cooling intensity between the WS-23 sample and the control at various time points.

Part 5: Applications and Formulation

The unique properties of WS-23 have led to its widespread adoption across numerous industries.[13][17]

-

Food and Beverage: Used in chewing gum, candies, carbonated drinks, and ice creams to provide a refreshing sensation without a minty taste.[6][13] Its high heat stability makes it ideal for baked goods and other products requiring high-temperature processing.[3][15]

-

Personal Care and Cosmetics: Incorporated into toothpaste, mouthwash, lip balms, shampoos, and skin creams for a clean, cooling feel.[6][13][14]

-

Pharmaceuticals: Used in topical analgesics, throat lozenges, and cough syrups to improve palatability and provide a soothing, cooling effect.[6][13]

-

Vaping and E-Liquids: Extremely popular in e-liquids to create an "ice" or "koolada" effect that provides a cooling throat hit without altering the primary flavor.[13][22]

Formulation Guidelines:

-

Dosage: The typical concentration of WS-23 ranges from 0.2% to 1.0%, depending on the desired intensity and product matrix.[6] In some applications like chewing gum, levels can be higher, while in beverages, they are often lower.[14][15]

-

Solubilization: Due to its low water solubility, WS-23 is typically pre-dissolved in a solvent such as propylene glycol, ethanol, or a flavor oil before being added to the final product to ensure uniform distribution.[6][14]

Part 6: Safety and Regulatory Profile

WS-23 has undergone safety assessments by major regulatory bodies and is considered safe for its intended uses in food and cosmetics.

-

Regulatory Status:

-

Toxicology: Acute oral toxicity studies have shown WS-23 to have a low toxicity profile, and it is reported to be rapidly metabolized and eliminated from the body.[24] Genotoxicity assessments (e.g., Ames test) have found it to be non-mutagenic.[25]

-

Dermal Safety: In topical applications, it is considered to have a low potential for skin irritation or sensitization when used at recommended concentrations.[23]

-

Inhalation Safety: The increasing use of WS-23 in e-cigarettes has prompted research into its inhalation toxicity. Some studies have shown that high concentrations of WS-23 can impair cytoskeletal function and cell motility in human bronchial epithelial cells.[26][27] Other research in animal models at tested dose levels did not find significant toxic effects from inhalation.[28] This remains an active area of research, and caution is advised regarding the inhalation of high concentrations of WS-23.[23]

Conclusion

From its origins in the pursuit of a better shave to its current status as a ubiquitous cooling agent, WS-23 represents a triumph of targeted chemical design. By successfully decoupling the sensation of "cool" from the flavor of "mint," researchers at Wilkinson Sword opened up a new world of sensory possibilities. Its flavor neutrality, stability, and clean, long-lasting cooling effect have made it an invaluable tool for scientists and product developers across a wide range of industries. As research continues to refine our understanding of its properties and interactions, WS-23 is poised to remain a key ingredient in the future of sensory innovation.

References

- What is WS-23 Cooling Agent? (2025, January 10). cnherbflavor.com.

- Is WS-23 safe? (2025, April 29). Rebecca Bio.

- Is The WS 23 Cooling Agent Safe? Rebecca.

- WS 23. Anshul Specialty Molecules.

- Cooling Agents WS-23. Foreverest Resources Ltd.

- Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory

- Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist.

- Cas 51115-67-4,N,2,3-Trimethyl-2-isopropylbutamide. LookChem.

- Origin, Nature and Introduction of WS-23 Lyphar Offers Free Samples. (2024, January 2).

- WS23 & Menthol - Wh

- The difference between ws-23 and menthol. (2023, November 27). Titanos Group.

- Cooling Agent WS-23. FFC / Alfa Chemistry.

- CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.

- Choosing the Right Cooling Agent: WS-23 vs.

- Cooler than Menthol.

- Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC - PubMed Central.

- COMBINATIONS OF COOLING AGENTS FOR USE IN CONFECTIONS. European Patent Office - EP 1835815 B1 - Googleapis.com.

- TRPM8: The Cold and Menthol Receptor. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI.

- 65 Cooling Ingredients and Their Mechanism of Action. AFINITICA.

- The advantages and applications of the cooling agent WS-23. (2024, April 17). Knowledge - Green Spring.

- 503872 ws-23 safety d

- 2-Isopropyl-N,2,3-trimethylbutyramid | 51115-67-4. ChemicalBook.

- US6627233B1 - Chewing gum containing physiological cooling agents.

- WS-23. Wikipedia.

- 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics. (2024, March 21).

- Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. PMC - PubMed Central.

- Study: E-cigarette cooling agent has limited impact on animals. (2021, April 1). Chinadaily.com.cn.

- A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. (2023, October 7). NIH.

- A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. (2023, October 23).

Sources

- 1. WS23 & Menthol - What's The Difference? | The E-Cig Shop [theecigshop.uk]

- 2. The difference between ws-23 and menthol [titanos.com]

- 3. nbinno.com [nbinno.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. Cooler than Menthol [leffingwell.com]

- 6. What is WS-23 Cooling Agent?-cnherbflavor.com [cnherbflavor.com]

- 7. afinitica.com [afinitica.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US6627233B1 - Chewing gum containing physiological cooling agents - Google Patents [patents.google.com]

- 10. greenspringshop.com [greenspringshop.com]

- 11. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]

- 12. WS-23 - Wikipedia [en.wikipedia.org]

- 13. WS 23 [anshulchemicals.com]

- 14. foreverest.net [foreverest.net]

- 15. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 16. Origin, Nature and Introduction of WS-23 Lyphar Offers Free Samples [biolyphar.com]

- 17. lookchem.com [lookchem.com]

- 18. 2-Isopropyl-N,2,3-trimethylbutyramid | 51115-67-4 [m.chemicalbook.com]

- 19. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]

- 20. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Effects of ‘Ice’ flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rebeccabio.com [rebeccabio.com]

- 24. sxrebecca.com [sxrebecca.com]

- 25. vigon.com [vigon.com]

- 26. A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface - PMC [pmc.ncbi.nlm.nih.gov]

- 27. seatca.org [seatca.org]

- 28. Study: E-cigarette cooling agent has limited impact on animals - Chinadaily.com.cn [chinadaily.com.cn]

Inhalation Toxicity of WS-23: A Technical Guide for Researchers

Introduction: The Rise of Synthetic Cooling Agents and the Imperative for Inhalation Safety Assessment

The synthetic cooling agent, 2-isopropyl-N,2,3-trimethylbutyramide, commonly known as WS-23, has seen a significant surge in use across various consumer products, most notably in e-liquids for electronic nicotine delivery systems (ENDS).[1][2] Its ability to impart a cooling sensation without a minty flavor has made it a popular additive. However, its increased prevalence in inhalable products raises significant safety concerns, as the toxicological profile of WS-23 via the inhalation route is not as well-established as it is for oral ingestion.[3][4] This technical guide provides an in-depth overview of the current state of knowledge regarding the inhalation toxicity of WS-23, offering a framework for researchers, scientists, and drug development professionals to design and interpret robust safety assessment studies.

This document will delve into the preclinical study designs, detailed experimental protocols, and a summary of the available toxicological data. Furthermore, it will explore the mechanistic underpinnings of WS-23's physiological effects, providing a comprehensive resource for the scientific community.

Preclinical Study Design for Inhalation Toxicity Assessment of WS-23

The cornerstone of assessing the inhalation toxicity of any substance lies in a well-designed preclinical study. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for inhalation toxicity studies, which are widely accepted by regulatory bodies globally.[5][6] For WS-23, a tiered approach, encompassing acute, subacute, and subchronic studies, is essential to characterize its potential hazards.

Causality Behind Experimental Choices: Animal Models and Exposure Systems

-

Animal Model Selection: The Sprague-Dawley rat is a commonly used and well-characterized model for inhalation toxicology studies due to its anatomical and physiological similarities to the human respiratory system.[1][2] Justification for using other species should be provided.[7] Healthy, young adult animals are selected to ensure a homogenous study population and reduce variability.[7]

-

Exposure System: Nose-Only vs. Whole-Body:

-

Nose-only exposure is the preferred method for inhalation studies of aerosols like those generated from e-liquids containing WS-23.[8] This method minimizes confounding factors such as dermal exposure and ingestion due to grooming. It also provides a more accurate estimation of the dose delivered to the respiratory tract.

-

Whole-body exposure may be considered in specific scenarios, but justification is required. In such cases, the total volume of the animals should not exceed 5% of the chamber volume to ensure a stable and uniform atmosphere.[9]

-

Key Study Types and Their Rationale

-

Acute Inhalation Toxicity (OECD Guideline 403): This study provides information on the potential health hazards arising from a single, short-term exposure to WS-23.[10] It is crucial for determining the median lethal concentration (LC50) and for classifying the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The study typically involves a 4-hour exposure followed by a 14-day observation period.[2]

-

Subacute Inhalation Toxicity (OECD Guideline 412): This 28-day repeated exposure study is designed to characterize the toxicity of WS-23 following repeated inhalation.[1][11] It helps in identifying target organs and determining a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for risk assessment.[1][2] This guideline allows for the inclusion of satellite groups to assess the reversibility of any observed effects.[1]

-

Subchronic Inhalation Toxicity (OECD Guideline 413): A 90-day study provides a more comprehensive assessment of long-term exposure effects and is critical for deriving occupational exposure limits and for the safety assessment of consumer products with regular use patterns.[12]

Experimental Protocols: A Self-Validating System

The integrity of inhalation toxicity data hinges on the meticulous execution of standardized protocols. The following sections detail the essential experimental workflows.

Aerosol Generation and Characterization

The generation of a stable and well-characterized aerosol is fundamental to the reliability of an inhalation study.

Step-by-Step Protocol:

-

Preparation of Test Substance: WS-23 is typically dissolved in a suitable vehicle, such as propylene glycol, which is a common component of e-liquids. The concentration of WS-23 in the vehicle should be carefully controlled and verified analytically.

-

Aerosol Generation: A nebulizer or a similar device is used to generate a respirable aerosol from the WS-23 solution. The generation system should be capable of producing a consistent particle size distribution and concentration throughout the exposure period.

-

Dynamic Exposure System: The generated aerosol is introduced into a dynamic inhalation chamber (preferably nose-only). The airflow through the chamber must be carefully controlled and monitored to ensure a uniform distribution of the test substance and to prevent the build-up of carbon dioxide.[13]

-

Aerosol Characterization:

-

Concentration Monitoring: The concentration of WS-23 in the breathing zone of the animals must be measured at regular intervals using appropriate analytical techniques (e.g., gas chromatography).

-

Particle Size Distribution: The mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol particles are determined using a cascade impactor or a similar instrument. For deep lung deposition, a MMAD between 1 and 4 µm is generally targeted.[9]

-

Experimental Workflow: Aerosol Generation and Exposure

Caption: Workflow for generating and characterizing WS-23 aerosol for inhalation studies.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid analysis is a critical tool for assessing inflammation and cellular damage in the lungs.

Step-by-Step Protocol:

-

Animal Euthanasia and Trachea Cannulation: At the end of the study period, animals are euthanized, and the trachea is carefully exposed and cannulated.

-

Lung Lavage: A pre-warmed, sterile saline solution is instilled into the lungs via the cannula and then gently withdrawn. This process is repeated several times to collect the BAL fluid.

-

Cell Counting and Differential: The collected BAL fluid is centrifuged to separate the cells from the supernatant. The total cell number is determined using a hemocytometer. A portion of the cells is used to prepare a cytospin slide, which is then stained (e.g., with Diff-Quik) to perform a differential cell count (macrophages, neutrophils, lymphocytes, eosinophils).

-

Biochemical Analysis of Supernatant: The supernatant is analyzed for biomarkers of lung injury and inflammation, such as total protein, lactate dehydrogenase (LDH), and specific cytokines (e.g., TNF-α, IL-6).

Histopathological Examination

Histopathology provides a detailed microscopic examination of tissues to identify any pathological changes.

Step-by-Step Protocol:

-

Tissue Collection and Fixation: The entire respiratory tract (nasal passages, larynx, trachea, and lungs) is carefully collected at necropsy. The lungs are typically fixed by intratracheal instillation of a fixative (e.g., 10% neutral buffered formalin) to preserve the architecture.

-

Tissue Processing and Sectioning: The fixed tissues are processed, embedded in paraffin, and sectioned at specific anatomical locations.

-

Staining and Microscopic Examination: The tissue sections are stained with hematoxylin and eosin (H&E) and examined by a qualified pathologist. Any observed lesions are described, graded for severity, and their distribution is documented.

Summary of Toxicological Data for WS-23 Inhalation

Several studies have investigated the inhalation toxicity of WS-23 in rats. The key findings are summarized below.

| Study Type | Duration | Species | Exposure Concentration | Key Findings | NOAEL/NOAEC | Reference |

| Acute | 4 hours | Sprague-Dawley Rat | Up to 340.0 mg/m³ | No mortality or significant clinical signs of toxicity. | Not less than 340.0 mg/m³ | [1] |

| Subacute | 28 days | Sprague-Dawley Rat | Up to 342.85 mg/m³ | No significant adverse effects on body weight, food consumption, hematology, serum biochemistry, or organ weights. No treatment-related histopathological findings. | Greater than 342.85 mg/m³ | [1][2] |

| Subchronic | 90 days | Sprague-Dawley Rat | Not specified in detail in publicly available summaries | Treatment-related, but non-adverse, findings in the liver (hepatocellular hypertrophy and vacuolation), respiratory tract, and adrenals. Male-specific alpha 2µ-globulin nephropathy was observed. Both WS-3 and WS-23 were non-genotoxic. | A No Observed Adverse Effect Concentration (NOAEC) could be derived that was sufficient to support the concentrations in commercial products. |

Mechanistic Insights: WS-23 and the TRPM8 Receptor

WS-23 exerts its cooling effect through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[3] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling compounds like menthol and WS-23.

Signaling Pathway of TRPM8 Activation

The activation of TRPM8 by WS-23 is a complex process involving the cell membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2). The binding of WS-23 to the TRPM8 channel, in conjunction with PIP2, leads to a conformational change in the channel, allowing the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

Signaling Pathway: WS-23 Activation of TRPM8

Caption: Proposed signaling pathway for WS-23 activation of the TRPM8 receptor.

Regulatory Landscape and Future Directions

The regulatory status of synthetic cooling agents like WS-23 in inhaled products is currently in a state of flux. While generally recognized as safe (GRAS) for food use by authorities like the U.S. Food and Drug Administration (FDA), this designation does not extend to inhalation.[4] There is growing concern among regulatory bodies about the potential for these additives to increase the appeal of and dependence on nicotine-containing products, particularly among youth.

-

United States: The FDA has the authority to regulate additives in tobacco products. The proposed ban on menthol in cigarettes could set a precedent for regulating other cooling agents that have similar sensory effects.

-

European Union: The Tobacco Products Directive (TPD) provides a framework for regulating e-cigarettes and their ingredients. Some member states have taken individual action to restrict or ban flavorings, which could include cooling agents.

The lack of long-term inhalation toxicity data for WS-23 is a significant knowledge gap. Future research should focus on chronic toxicity and carcinogenicity studies to fully understand the potential risks associated with long-term exposure. Additionally, studies investigating the effects of WS-23 on the respiratory immune system and its potential to exacerbate pre-existing respiratory conditions are warranted.

Conclusion

This technical guide has provided a comprehensive overview of the current understanding of WS-23 inhalation toxicity. The available data from acute and subacute studies in rats suggest a low order of toxicity at the concentrations tested. However, the non-adverse findings in a 90-day study, coupled with the lack of chronic exposure data, underscore the need for continued research. A thorough understanding of the methodologies outlined in this guide, grounded in established OECD guidelines, is paramount for generating the high-quality data needed to inform robust risk assessments and guide regulatory decisions for this widely used synthetic cooling agent. As the landscape of inhaled consumer products continues to evolve, a commitment to rigorous scientific inquiry will be essential to ensure public health and safety.

References